6,7-Dichloroquinazoline-2,4(1H,3H)-dione
Overview
Description
6,7-Dichloroquinazoline-2,4(1H,3H)-dione is a halogenated heterocycle1. It has the empirical formula C10H8Cl2N2O2 and a molecular weight of 259.091.
Synthesis Analysis
The compound may be used as a reactant in the preparation of potential bioactive compounds such as 2-chloro-4,6,7-trimethoxyquinazoline, 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone, 2,4-diamino-6,7-dimethoxy quinazolines, and 2-chloro-4-(3-bromoanilino)-6,7-dimethoxyquinazoline1.
Molecular Structure Analysis
The SMILES string of the compound is COc1cc2nc(Cl)nc(Cl)c2cc1OC1. The InChI is 1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H31.
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its structure. However, specific reactions or mechanisms of action were not found in the search results.Physical And Chemical Properties Analysis
The compound has a melting point of 175-178 °C (lit.)1. It is classified under Quality Level 100 with an assay of 97%1.
Scientific Research Applications
Medicinal Chemistry Applications
Glutamate Receptor Antagonists : Derivatives of 6,7-Dichloroquinazoline-2,4(1H,3H)-dione have been explored as antagonists at ionotropic glutamate receptors. These compounds showed potential in decreasing neuronal damage and exhibiting anticonvulsant effects, suggesting therapeutic applications in neuroprotective strategies and seizure management (Colotta et al., 2012).
Cancer Cell Inhibition : Novel synthetic compounds derived from 6,7-Dichloroquinazoline-2,4(1H,3H)-dione, such as PT-262, have shown to induce lung carcinoma cell death through inhibiting ERK and CDC2 phosphorylation via a p53-independent pathway, presenting a potential avenue for cancer therapy (Hsu et al., 2008).
Carbonic Anhydrase Inhibitors : The scaffold has been utilized to develop inhibitors targeting tumor-associated carbonic anhydrases IX and XII, with several derivatives demonstrating potent inhibitory activity. These findings highlight the potential of 6,7-Dichloroquinazoline-2,4(1H,3H)-dione derivatives in the development of anticancer agents (Falsini et al., 2017).
Organic Synthesis Applications
- Synthetic Route Development : The compound has been employed as a key intermediate in the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide, showcasing an approach aimed at sustainable chemistry (Mizuno et al., 2007). Additionally, regioselective substitution reactions involving 6,7-Dichloroquinazoline-2,4(1H,3H)-dione have been documented, providing access to biologically active ortho-quinone derivatives (Kim et al., 2003).
Analytical Chemistry Applications
- Pre-chromatographic Derivatization Agent : 6,7-Dichloroquinazoline-2,4(1H,3H)-dione derivatives have been explored as derivatization agents for amino acids in liquid chromatographic analyses, highlighting their utility in enhancing detection sensitivity and selectivity in analytical methodologies (Gatti et al., 2002).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation1. The precautionary statements are P261, P264, P271, P280, P302 + P352, and P305 + P351 + P3381. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), IF ON SKIN: Wash with plenty of water (P302 + P352), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338)1.
Future Directions
The compound’s potential for future research and applications is promising, given its role as a reactant in the synthesis of various bioactive compounds1. However, specific future directions were not found in the search results.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
6,7-dichloro-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHRSAAVGBWFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598994 | |
Record name | 6,7-Dichloroquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloroquinazoline-2,4(1H,3H)-dione | |
CAS RN |
864293-02-7 | |
Record name | 6,7-Dichloroquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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